molecular formula C6H7ClN2O B1368976 2-Chloro-5-ethoxypyrimidine CAS No. 82153-68-2

2-Chloro-5-ethoxypyrimidine

Cat. No.: B1368976
CAS No.: 82153-68-2
M. Wt: 158.58 g/mol
InChI Key: QFRSOKNULFUQDS-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is a colorless liquid with a molecular formula of C7H8ClN2O and a molecular weight of 174.61 g/mol. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxypyrimidine typically involves the chlorination of 5-ethoxypyrimidine. One common method includes the reaction of 5-ethoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxypyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific oxidation or reduction reaction.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of this compound with boronic acids.

Scientific Research Applications

2-Chloro-5-ethoxypyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for the synthesis of bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-5-ethoxypyrimidine can be compared with other similar compounds such as:

  • 2-Chloro-5-methoxypyrimidine
  • 2-Chloro-5-fluoropyrimidine
  • 2-Chloro-5-bromopyrimidine

Uniqueness

The uniqueness of this compound lies in its ethoxy group, which imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and biological activity .

Properties

IUPAC Name

2-chloro-5-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRSOKNULFUQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574348
Record name 2-Chloro-5-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82153-68-2
Record name 2-Chloro-5-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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